3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine
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Overview
Description
3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a fluorophenyl group and a methoxy group linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine typically involves multiple steps. One common approach includes the formation of the pyridazine core followed by the introduction of the fluorophenyl group and the methoxy-pyrrolidine moiety. The oxazole ring is then incorporated through cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(4-fluorophenyl)pyridazine
- **3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(2-fluorophenyl)pyridazine
Uniqueness
The uniqueness of 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenyl group, in particular, may confer distinct properties compared to other fluorophenyl isomers .
Properties
Molecular Formula |
C21H21FN4O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C21H21FN4O3/c1-13-20(14(2)29-25-13)21(27)26-9-8-15(11-26)12-28-19-7-6-18(23-24-19)16-4-3-5-17(22)10-16/h3-7,10,15H,8-9,11-12H2,1-2H3 |
InChI Key |
BZJDJYBCBAYQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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